

flecainide pharmacodynamics Nav1.5 channel

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Compound Focus: Flecainide

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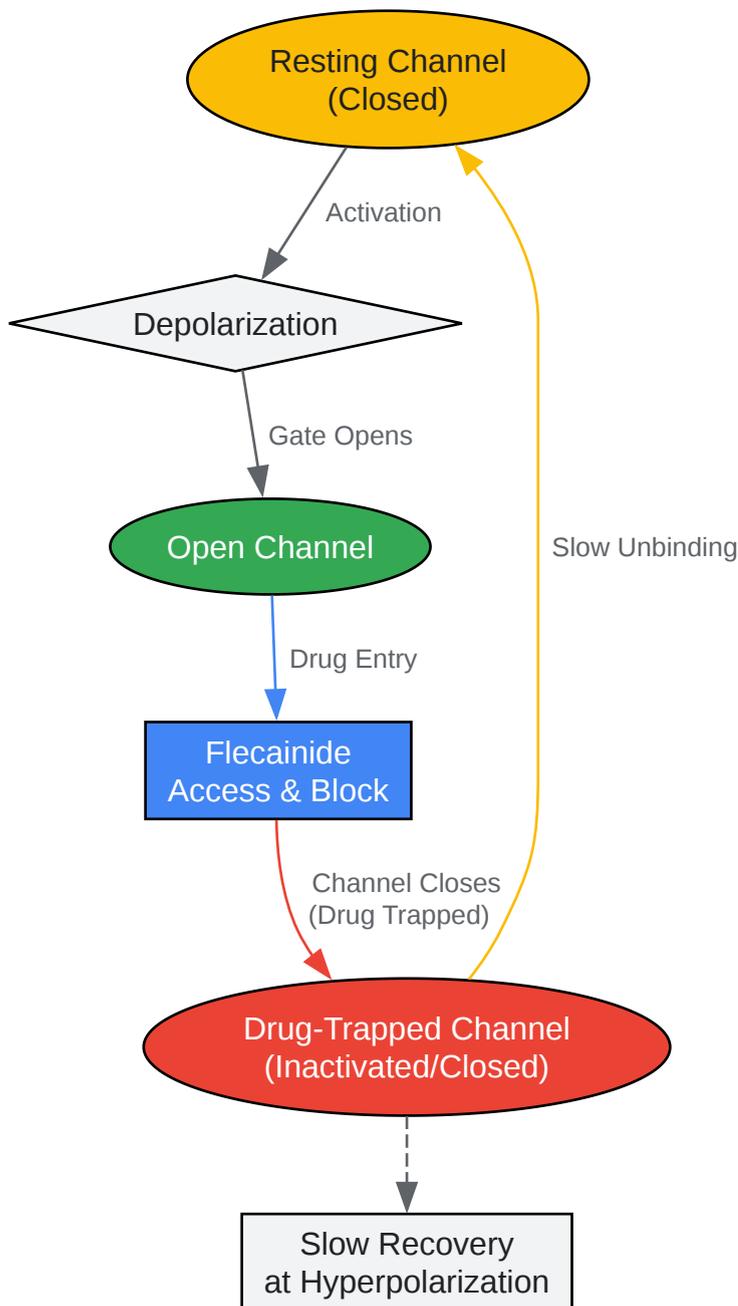
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Molecular Mechanism of Nav1.5 Blockade

Flecainide primarily inhibits Nav1.5 by blocking the fast inward sodium current, which initiates the action potential in cardiac cells [1] [2]. Its key mechanism is **state-dependent trapping** [3] [4].

- **Open Channel Block:** **Flecainide** gains access to its binding site within the channel pore primarily when the channel is in the open state during depolarization [3] [4].
- **Trapping upon Inactivation/Deactivation:** When the channel closes (either through inactivation or deactivation), the activation gate closes, physically trapping the **flecainide** molecule inside the pore. This results in very slow recovery from block at hyperpolarized voltages [3] [4].
- **Use-Dependence:** Inhibition is potentiated at faster heart rates because more channels cycle through the open state, allowing more drug molecules to enter and become trapped [3] [4] [5].

The diagram below illustrates this state-dependent binding process:



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Flecainide state-dependent trapping in Nav1.5 channels.

Flecainide also has secondary pharmacological effects, including inhibition of potassium rectifier currents (IKr) and blockade of ryanodine receptors (RyR2) in the sarcoplasmic reticulum, the latter being particularly relevant for its use in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [1] [2].

Quantitative Pharmacodynamic Data

The table below summarizes key quantitative data from studies on **flecainide**'s inhibition of Nav1.5.

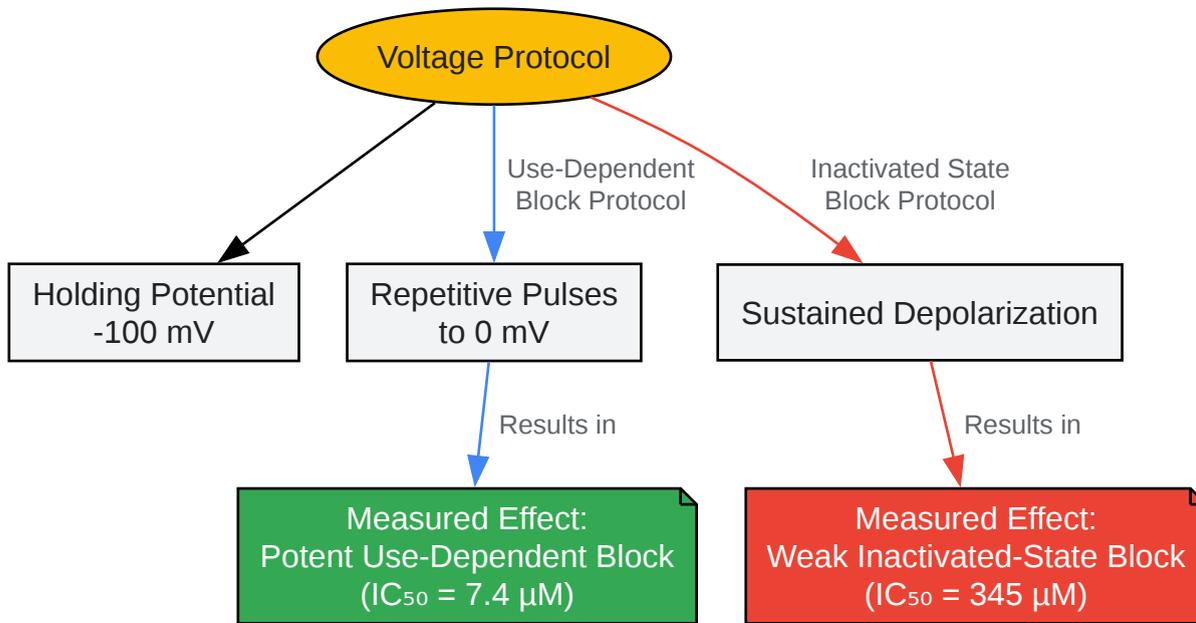
Parameter	Experimental Value	Experimental Context	Citation
IC ₅₀ (Low Affinity)	345 μM	Brief depolarizations from negative holding potential [3] [4]	
IC ₅₀ (High Affinity)	7.4 μM	High-frequency stimulation (use-dependent block) [3] [4]	
K _D (Open Channel Block)	11 μM	Block of non-inactivating Nav1.5 mutant [3] [4]	
Recovery Time Constant (τ)	81 ± 3 s	Rapidly inactivating WT channel at hyperpolarized voltages [3] [4]	
Recovery Time Constant (τ, I1756C mutant)	12.6 ± 0.4 s	Rapidly inactivating mutant; demonstrates accelerated drug escape [3]	

Key Experimental Models & Protocols

Understanding the experimental evidence is crucial for evaluating the data.

- **Expression System:** Human Nav1.5 (SCN5A) channel expressed in *Xenopus laevis* oocytes [3] [4]
- **Electrophysiology:** Two-electrode voltage clamp (TEVC) to measure whole-cell sodium currents [4]
- **Key Mutants:**
 - **Non-inactivating mutant:** Used to isolate open-state block without interference from fast inactivation [3] [4]
 - **I1756C mutant:** A mutation in the D4S6 segment that creates an alternative pathway for drug egress, confirming drug trapping [3]

The following diagram outlines a typical voltage-clamp protocol used to demonstrate use-dependent block:



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Voltage-clamp protocol for use-dependent block.

Clinical & Translational Implications

The specific pharmacodynamics of **flecainide** have direct consequences for its clinical use and safety profile.

- **Proarrhythmic Potential:** **Flecainide**'s slow dissociation from the channel can cause excessive conduction slowing, particularly in diseased or ischemic tissue, potentially promoting life-threatening arrhythmias. This risk was starkly demonstrated in the **Cardiac Arrhythmia Suppression Trial (CAST)**, which showed increased mortality in post-myocardial infarction patients [5] [6].
- **Atrial Selectivity:** Evidence suggests **flecainide** may have greater inhibitory effectiveness in atrial tissue compared to ventricular tissue at physiological potentials, which may explain its relative safety and efficacy in treating atrial fibrillation in patients without structural heart disease [7] [8].
- **Contraindications:** **Flecainide** is **contraindicated** in patients with structural heart disease, including chronic coronary artery disease, cardiomyopathy, and heart failure, as well as in those with conduction system disease (e.g., second- or third-degree AV block) [1] [8] [9].

Conclusion

In summary, **flecainide** exerts its antiarrhythmic effect through a potent, state-dependent blockade of the Nav1.5 channel. Its high affinity for the open state and subsequent trapping within the pore underlie its strong use-dependence and potential for proarrhythmia in vulnerable myocardium. For drug development professionals, these properties highlight the critical importance of thoroughly assessing state-dependent binding kinetics and tissue-specific effects of novel sodium channel blockers.

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